molecular formula C9H19N3O B3038124 1-(2-Aminoethyl)-3-cyclohexylurea CAS No. 75930-39-1

1-(2-Aminoethyl)-3-cyclohexylurea

Cat. No. B3038124
CAS RN: 75930-39-1
M. Wt: 185.27 g/mol
InChI Key: LTIKDZKOHCAGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amines, such as “1-(2-Aminoethyl)-3-cyclohexylurea”, are organic compounds that contain nitrogen as the key atom . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

While specific synthesis methods for “1-(2-Aminoethyl)-3-cyclohexylurea” are not available, amines can generally be synthesized using methods like reductive amination, amide reduction, or the Gabriel synthesis .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions “1-(2-Aminoethyl)-3-cyclohexylurea” would undergo are not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure and the groups attached to the nitrogen atom . They can be gases, liquids, or solids at room temperature, and they tend to have higher boiling points than hydrocarbons of similar molecular weight .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some amines can act as neurotransmitters in the brain .

Safety and Hazards

The safety and hazards of a specific amine would depend on its structure and properties. Some amines can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Amines have a wide range of applications in industries such as pharmaceuticals, agrochemicals, and dyes . Future research may focus on developing new synthesis methods, studying their reactions, and exploring new applications.

properties

IUPAC Name

1-(2-aminoethyl)-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIKDZKOHCAGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-cyclohexylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-3-cyclohexylurea
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)-3-cyclohexylurea
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)-3-cyclohexylurea
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)-3-cyclohexylurea
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)-3-cyclohexylurea
Reactant of Route 6
Reactant of Route 6
1-(2-Aminoethyl)-3-cyclohexylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.